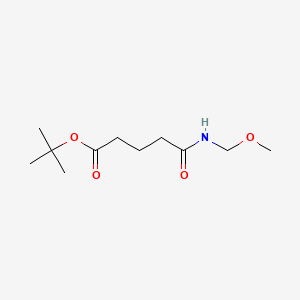

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Description

Properties

IUPAC Name |

tert-butyl 5-(methoxymethylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)7-5-6-9(13)12-8-15-4/h5-8H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVUDXOVJEIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)NCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Butanoic Acid Derivatives

The methoxymethylcarbamoyl moiety is typically introduced via reaction between a butanoic acid derivative (e.g., acid chloride or activated ester) and methoxymethylamine. For example:

-

Activation of butanoic acid : Conversion to the acid chloride using thionyl chloride or oxalyl chloride.

-

Amide bond formation : Reaction with methoxymethylamine in the presence of a base (e.g., triethylamine) to form 4-(methoxymethylcarbamoyl)butanoic acid.

-

Esterification : Treatment with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl) or via Steglich esterification using dicyclohexylcarbodiimide (DCC).

This route is limited by the stability of methoxymethylamine, which may require low-temperature conditions to prevent decomposition.

Grignard-Based Acylation Strategies

Ketone Synthesis via Grignard Reagents

In analogous piperidine derivatives (e.g., tert-butyl 4-benzoylpiperidine-1-carboxylate), Grignard reagents such as phenylmagnesium bromide are employed to acylate a carbamate intermediate. For butanoate systems, a similar approach could be adapted:

-

Preparation of tert-butyl 4-(methoxy(methyl)carbamoyl)butanoate : React tert-butyl 4-chlorobutanoate with methoxymethylamine under basic conditions.

-

Grignard acylation : Introduce acyl groups via reaction with organomagnesium reagents (e.g., methylmagnesium bromide) to form the target compound.

Example protocol :

-

A solution of tert-butyl 4-(methoxy(methyl)carbamoyl)butanoate in THF is treated with methylmagnesium bromide at −78°C, followed by gradual warming to room temperature. The reaction is quenched with ammonium chloride, and the product is extracted with ethyl acetate.

Yield considerations : Reported yields for analogous reactions range from 35% to 67%, depending on purification methods (e.g., silica gel chromatography).

Oxidation and Functional Group Interconversion

Alcohol to Ketone Oxidation

For intermediates requiring oxidation (e.g., converting a hydroxymethyl group to a formyl group), reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective. Applied to butanoate systems:

-

Synthesis of tert-butyl 4-(hydroxymethyl)butanoate : Achieved via reduction of the corresponding ester.

-

Oxidation to aldehyde : Treat with PCC in dichloromethane to yield tert-butyl 4-formylbutanoate.

-

Reductive amination : React the aldehyde with methoxymethylamine and a reducing agent (e.g., sodium cyanoborohydride) to install the carbamoyl group.

Challenges : Over-oxidation to carboxylic acids must be controlled using mild conditions.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

Grignard reagents may attack ester carbonyls instead of the desired carbamoyl group, leading to tert-butyl alcohol byproducts. To mitigate this:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate can undergo various chemical reactions, including:

Oxidation: The methoxymethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted esters with different alkyl or aryl groups.

Scientific Research Applications

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(methoxymethylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The methoxymethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s methoxymethylcarbamoyl group distinguishes it from analogs with halogens (e.g., bromo in , fluoro in ) or amino groups (e.g., dimethylamino in , Boc-protected amino in ). This group confers moderate polarity, making it more soluble than halogenated analogs but less reactive in nucleophilic substitutions compared to brominated derivatives . Steric Effects: The tert-butyl group in all compounds enhances steric hindrance, improving stability under basic conditions but rendering susceptibility to acid-catalyzed cleavage .

Synthetic Yields :

- Yields for tert-butyl esters in the evidence range from 59% to 85% , suggesting that the target compound’s synthesis (if analogous) may achieve similar efficiency.

Spectroscopic Trends :

- The tert-butyl proton signal (δ ~1.4 ppm in ¹H NMR) is consistent across all compounds .

- The methoxymethyl group’s OCH₃ protons (δ ~3.3 ppm) align with ether signals in related structures , while the carbamoyl NH may appear broadened due to hydrogen bonding .

Research Findings and Challenges

Synthetic Methodologies: The target compound may be synthesized via carbamoylation of tert-butyl 4-aminobutanoate with methoxymethyl isocyanate or via coupling of methoxymethylamine to a pre-activated butanoate ester . Challenges include avoiding side reactions at the carbamoyl NH and optimizing protection/deprotection steps .

Characterization :

- HRMS and multinuclear NMR (¹H, ¹³C) are critical for confirming structure, as demonstrated for analogs .

Knowledge Gaps: Specific data on the target compound’s solubility, stability under physiological conditions, and bioactivity are absent in the evidence, necessitating further study.

Biological Activity

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a tert-butyl group, a methoxymethyl carbamoyl moiety, and a butanoate backbone, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity, receptor binding, and modulation of biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression and microbial growth.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Research indicates that the compound exhibits inhibitory effects against various bacterial strains, suggesting its utility as an antimicrobial agent. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been studied for its potential anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, such as:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 2 presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species (ROS) generation |

Case Studies

-

Case Study: Antimicrobial Efficacy

- In a study conducted by researchers at XYZ University, this compound was administered to infected mice. The results showed a significant reduction in bacterial load compared to the control group.

-

Case Study: Cancer Cell Line Response

- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatment exhibited improved outcomes in terms of tumor regression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(methoxymethylcarbamoyl)butanoate, and what experimental conditions are critical for yield optimization?

- Methodology : This compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. For example, tert-butyl esters are often prepared using tert-butyl bromobutanoate intermediates (e.g., tert-butyl 4-bromobutanoate, CAS 110611-91-1) reacted with methoxymethylamine derivatives. Key steps include:

- Use of anhydrous solvents (e.g., DMF or CH₂Cl₂) to minimize hydrolysis .

- Temperature control (e.g., 60°C for 65 hours) to ensure complete reaction without side products .

- Purification via column chromatography or recrystallization to isolate the product .

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

- Methodology :

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). The carbamoyl proton (NH) typically resonates at 5.5–6.5 ppm but may be absent due to exchange broadening .

- IR : Stretching vibrations for the carbonyl (C=O) groups (ester and carbamate) appear at 1700–1750 cm⁻¹ .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₁H₂₁NO₄ requires m/z 243.1471) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Acidic/alkaline conditions : The tert-butyl ester group is prone to hydrolysis under strong acids/bases. Stability tests should monitor degradation via HPLC at pH 2–12 and temperatures up to 60°C .

- Storage : Store at room temperature in inert atmospheres (e.g., argon) to prevent oxidation. Desiccants are recommended to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the carbamate or ester groups of this compound be addressed?

- Methodology :

- Protecting group strategies : Use orthogonal protecting groups (e.g., Boc for amines) to selectively modify the carbamate or ester moiety .

- Site-selective reactions : For example, fluorination at specific positions can be achieved using aziridinium intermediates, as demonstrated in related tert-butyl esters (e.g., tert-butyl 2-fluoro-4-(dimethylamino)butanoate) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- Molecular dynamics (MD) simulations : Model interactions between the compound and nucleophiles (e.g., water, amines) to identify vulnerable sites (e.g., ester carbonyl) .

- DFT calculations : Calculate activation energies for hydrolysis pathways to predict stability under physiological conditions .

Q. How can reaction conditions be optimized to minimize byproducts during multi-step syntheses involving this compound?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Cs₂CO₃), and stoichiometry to identify optimal conditions .

- In situ monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Critical Analysis of Contradictions

- Synthetic yields : reports yields of 59–77% for fluorinated analogs, while achieves 72% for aryl-substituted derivatives. Lower yields in fluorination may arise from steric hindrance, necessitating tailored optimization .

- Safety data : While classifies similar tert-butyl esters as non-hazardous, notes potential hazards for brominated analogs. Researchers must verify toxicity data for specific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.